Pbrm1-BD2-IN-7 is classified as an epigenetic reader domain inhibitor. It specifically interacts with bromodomains, which are protein domains that recognize acetylated lysine residues on histones. This interaction is pivotal in regulating chromatin structure and gene expression. The compound's development stems from the need for targeted therapies in cancer treatment, particularly those involving chromatin dynamics.
The synthesis of Pbrm1-BD2-IN-7 involves several steps, beginning with the preparation of intermediate compounds that culminate in a final coupling reaction. Key aspects include:
The synthetic route may involve techniques such as:
The molecular formula for Pbrm1-BD2-IN-7 is C17H19ClN2O, indicating a complex organic structure with specific functional groups that facilitate its biological activity. The compound features a dihydroquinazolinone scaffold, which is critical for its binding affinity to the bromodomain of PBRM1.
Structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 304.80 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Pbrm1-BD2-IN-7 primarily engages in binding interactions rather than traditional chemical reactions such as oxidation or reduction. Its key reactions include:
The primary outcome of these interactions is the inhibition of PBRM1-mediated chromatin remodeling, which significantly affects gene expression and cellular functions.
Pbrm1-BD2-IN-7 exerts its effects by binding specifically to the bromodomains of PBRM1. This binding inhibits the interaction between bromodomains and acetylated histones, leading to alterations in chromatin structure and gene expression regulation. The compound's mechanism involves:
Pbrm1-BD2-IN-7 exhibits several notable physical and chemical properties:
Pbrm1-BD2-IN-7 has several applications in scientific research:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: